N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the dibenzo[b,f][1,4]oxazepine class of compounds, which are known for their diverse biological activities. The compound's unique structure integrates an oxazepine ring fused with a dibenzo framework and a sulfonamide moiety, enhancing its pharmacological properties.
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide typically involves several multi-step reactions:
These synthetic routes may vary based on available reagents and desired yields.
The molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide can be represented using various chemical notations:
CC1=CC(=C(C=C1)C(=O)N2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)S(=O)(=O)C(CF)=C
RLZRLJIGKCLLQU-UHFFFAOYSA-N
The structural features include:
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions typical for compounds with sulfonamide functionalities:
These reactions are crucial for exploring the compound's reactivity and potential modifications for enhanced biological activity .
The mechanism of action for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide is not fully elucidated but is believed to involve interaction with specific biological targets. Preliminary studies suggest that it may modulate enzyme activity related to mitochondrial function or act as an inhibitor of certain kinases involved in cancer pathways .
The physical properties of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide include:
Chemical properties include:
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide has potential applications in various fields:
Research continues to explore its full range of biological activities and therapeutic applications .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4